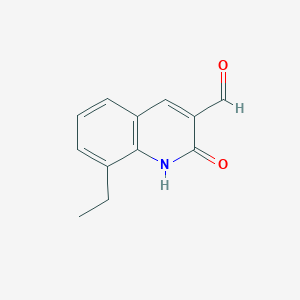
8-Ethyl-2-hydroxyquinoline-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Ethyl-2-hydroxyquinoline-3-carbaldehyde is a derivative of quinoline, a heterocyclic aromatic organic compound This compound is characterized by the presence of an ethyl group at the 8th position, a hydroxyl group at the 2nd position, and an aldehyde group at the 3rd position of the quinoline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-Ethyl-2-hydroxyquinoline-3-carbaldehyde typically involves the functionalization of the quinoline ring. One common method is the oxidation of 2-methylquinolin-8-ol using selenium dioxide . This reaction introduces the aldehyde group at the 3rd position. The ethyl group can be introduced through alkylation reactions using appropriate alkylating agents.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions: 8-Ethyl-2-hydroxyquinoline-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The hydroxyl group can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: 8-Ethyl-2-hydroxyquinoline-3-carboxylic acid.
Reduction: 8-Ethyl-2-hydroxyquinoline-3-methanol.
Substitution: 8-Ethyl-2-alkoxyquinoline-3-carbaldehyde.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex molecules and coordination compounds.
Biology: Its derivatives have shown antimicrobial, anticancer, and antifungal activities.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The biological activity of 8-Ethyl-2-hydroxyquinoline-3-carbaldehyde is primarily due to its ability to chelate metal ions. The hydroxyl and aldehyde groups can coordinate with metal ions, forming stable complexes. These complexes can inhibit the activity of metalloenzymes, disrupt metal homeostasis in cells, and induce oxidative stress, leading to antimicrobial and anticancer effects .
Vergleich Mit ähnlichen Verbindungen
8-Hydroxyquinoline: Lacks the ethyl and aldehyde groups but shares the hydroxyl group at the 8th position.
8-Mercaptoquinoline: Contains a thiol group instead of a hydroxyl group at the 8th position.
8-Hydroxy-2-quinolinecarboxaldehyde: Similar structure but with a carboxaldehyde group at the 2nd position instead of the 3rd.
Uniqueness: 8-Ethyl-2-hydroxyquinoline-3-carbaldehyde is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the ethyl group at the 8th position enhances its lipophilicity, potentially improving its ability to penetrate biological membranes.
Eigenschaften
CAS-Nummer |
436088-08-3 |
|---|---|
Molekularformel |
C12H11NO2 |
Molekulargewicht |
201.22 g/mol |
IUPAC-Name |
8-ethyl-2-oxo-1H-quinoline-3-carbaldehyde |
InChI |
InChI=1S/C12H11NO2/c1-2-8-4-3-5-9-6-10(7-14)12(15)13-11(8)9/h3-7H,2H2,1H3,(H,13,15) |
InChI-Schlüssel |
VDAPONMWAQCCMZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=CC2=C1NC(=O)C(=C2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


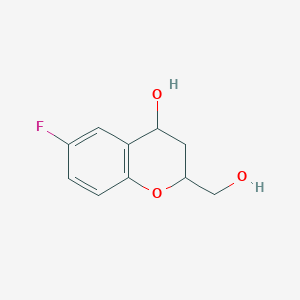
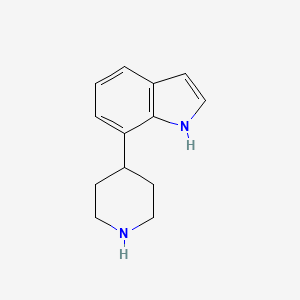

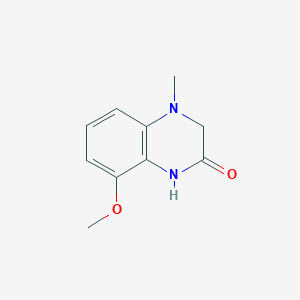
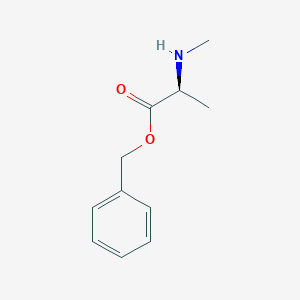

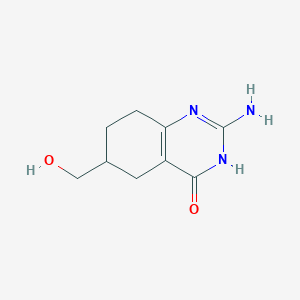

![7-Ethoxy-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11901459.png)

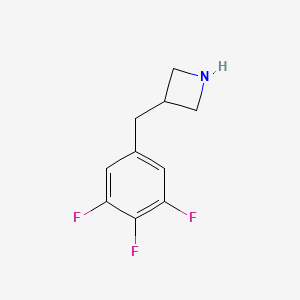
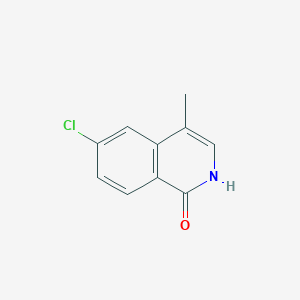
![5-Chloro-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid](/img/structure/B11901498.png)

